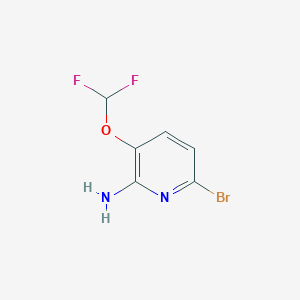
Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate is an organic compound with the chemical formula C12H13ClO5. It is a derivative of phenylacetate and is characterized by the presence of a chloro group and two methoxy groups on the phenyl ring. This compound is used in various chemical syntheses and has applications in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate can be synthesized through several methods. One common method involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylacetates.
Scientific Research Applications
Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate can be compared with other similar compounds such as:
2-(2-chloro-3,4-dimethoxyphenyl)ethanamine: Similar structure but different functional groups, leading to different reactivity and applications.
2-chloro-3,4-dimethoxybenzaldehyde: Precursor in the synthesis of this compound.
2-chloro-3,4-dimethoxybenzyl alcohol: Another related compound with different chemical properties and uses.
Properties
Molecular Formula |
C12H13ClO5 |
|---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate |
InChI |
InChI=1S/C12H13ClO5/c1-4-18-12(15)10(14)7-5-6-8(16-2)11(17-3)9(7)13/h5-6H,4H2,1-3H3 |
InChI Key |
OQWCVRTYLJVXFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C(=C(C=C1)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]Pyridine Dihydrochloride](/img/structure/B13050220.png)




![[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride](/img/structure/B13050250.png)


![2-(Chloromethyl)thieno[3,2-B]thiophene](/img/structure/B13050263.png)
![2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050273.png)


